molecular formula C36H32N6O3 B1357267 N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide CAS No. 956139-16-5

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B1357267
CAS No.: 956139-16-5
M. Wt: 596.7 g/mol
InChI Key: XFQQPEYYQOKYTE-IOWSJCHKSA-N
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Description

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound specifically targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves multiple steps. The key steps include the protection of functional groups, formation of the morpholino ring, and coupling with the purine base. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and triggering programmed cell death. This mechanism is particularly effective against indolent lymphoid malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQQPEYYQOKYTE-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956139-16-5
Record name N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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